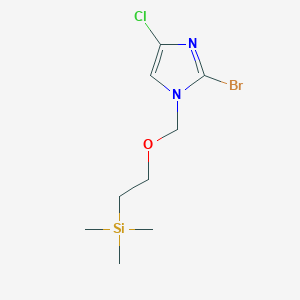
2-bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole (BCTMEI) is an organosilicon compound with a wide range of applications in the fields of science, engineering, and medicine. It is a versatile compound that can be synthesized in a variety of ways, and can be used in a variety of scientific experiments. BCTMEI has a unique structure, with a combination of bromine, chlorine, and trimethylsilyl groups. This structure gives BCTMEI a range of properties that make it useful in a variety of applications.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
Halogenation and Derivatives Synthesis : The compound 2,2′-Bi-1H-imidazole, when protected with the [2-(trimethylsilyl)ethoxy]methyl (SEM) blocking group, leads to monohalogenated derivatives upon treatment with N-bromosuccinimide or N-chlorosuccinimide, showcasing its utility in chemical synthesis (Matthews, Whitten, & MccarthyJames, 1987).
Synthesis of Cyano-Substituted Derivatives : The synthesis of potassium 4-cyano-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-carboxylate demonstrates the application of the SEM-protected cyanoimidazole in introducing carboxylate groups, further expanding its synthetic applications (Wall, Schubert, & IlligCarl, 2008).
Sandmeyer Type Reaction : The compound is involved in the conversion of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide, a key reaction in organic synthesis (Lobana, Sultana, & Butcher, 2011).
Protection in Lithiation Reactions : The [2-(trimethylsilyl)ethoxy]methyl function serves as a suitable N-1 protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles, highlighting its role in protecting groups in synthetic chemistry (Fugina, Holzer, & Wasicky, 1992).
Application in Drug Synthesis
- Anticancer Agents Synthesis : A novel series of tubulin polymerization inhibitors based on the 1-(3′,4′,5′-trimethoxyphenyl)-2-aryl-1H-imidazole scaffold, designed as cis-restricted combretastatin A-4 analogues, was synthesized. This demonstrates its potential as a backbone in creating anticancer drugs (Romagnoli et al., 2016).
Crystallography and Structural Analysis
Crystal Structure Analysis : Studies on imidazoles, including derivatives of 2-bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole, provide insight into their intermolecular interactions and energy frameworks. This is crucial for understanding the properties and potential applications of these compounds (Macías et al., 2018).
Novel Benzyl-Substituted Complexes : Research into benzyl- or 4-cyanobenzyl-substituted N-heterocyclic (bromo)(carbene)silver(I) and (carbene)(chloro)gold(I) complexes, using imidazole derivatives, contributes to the development of new compounds with potential applications in fields like catalysis and material science (Patil et al., 2011).
Propriétés
IUPAC Name |
2-[(2-bromo-4-chloroimidazol-1-yl)methoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrClN2OSi/c1-15(2,3)5-4-14-7-13-6-8(11)12-9(13)10/h6H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGQGSVEMSHMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(N=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrClN2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2449542.png)
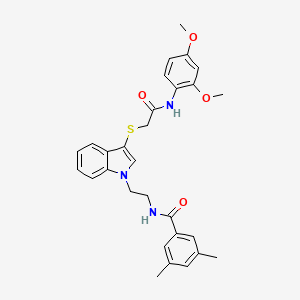
![3-fluoro-N-[(1-isopropyl-1H-benzimidazol-5-yl)methyl]-4-methoxybenzamide](/img/structure/B2449548.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2449549.png)
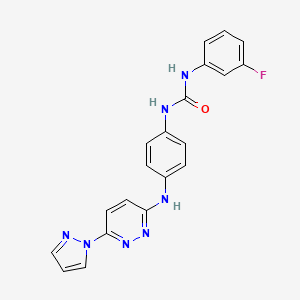
![6-(4-Methoxyphenyl)-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2449552.png)

![2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2449554.png)
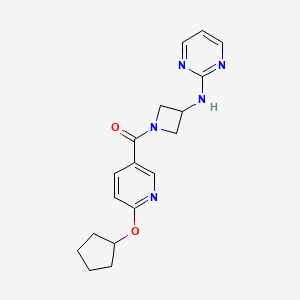
![5-[3-(4-Methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2449557.png)
![1-N,4-N-bis[1-(benzotriazol-1-yl)octyl]benzene-1,4-diamine](/img/structure/B2449558.png)
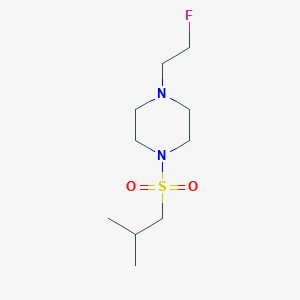
![N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2449560.png)
![3-allyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449562.png)